
Benzeneheptanamide, N,N-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneheptanamide, N,N-diethyl- is a chemical compound that belongs to the class of amides. It is characterized by the presence of a benzene ring attached to a heptanamide chain, with two ethyl groups attached to the nitrogen atom. This compound is known for its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneheptanamide, N,N-diethyl- can be achieved through several methods. One common approach involves the reaction of benzeneheptanoyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of Benzeneheptanamide, N,N-diethyl- often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. The product is then purified through techniques like recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneheptanamide, N,N-diethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted amides and derivatives.
Wissenschaftliche Forschungsanwendungen
Benzeneheptanamide, N,N-diethyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzeneheptanamide, N,N-diethyl- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cholinesterases, which play a role in neurotransmission. This inhibition can lead to various physiological effects, including altered nerve signal transmission and muscle function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-3-methylbenzamide (DEET): A widely used insect repellent with similar structural features but different applications.
N,N-Diethylbenzamide: Another amide compound with similar chemical properties but distinct uses.
Uniqueness
Benzeneheptanamide, N,N-diethyl- is unique due to its specific structural configuration and the presence of the heptanamide chain. This gives it distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
831170-65-1 |
|---|---|
Molekularformel |
C17H27NO |
Molekulargewicht |
261.4 g/mol |
IUPAC-Name |
N,N-diethyl-7-phenylheptanamide |
InChI |
InChI=1S/C17H27NO/c1-3-18(4-2)17(19)15-11-6-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,3-6,8,11-12,15H2,1-2H3 |
InChI-Schlüssel |
UNXWYOISVHNHIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)CCCCCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


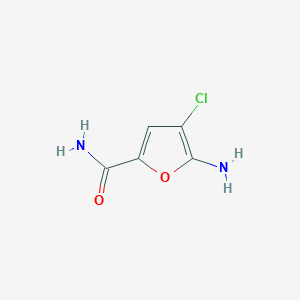

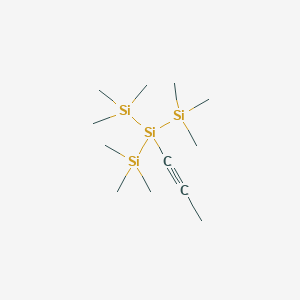
![2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14224029.png)
![6-Chloro-3-(7-methoxy-1-benzofuran-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224042.png)
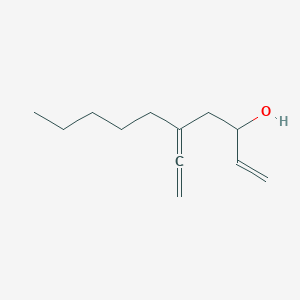

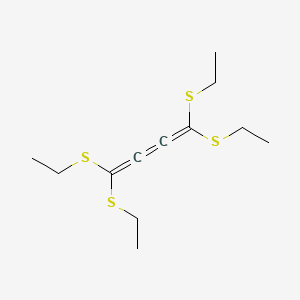
![5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine](/img/structure/B14224067.png)
![Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B14224068.png)
![Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate](/img/structure/B14224070.png)

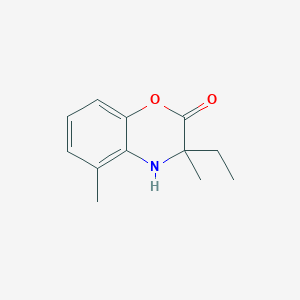
![Methyl 3-[3-(2-methoxy-2-oxoethyl)-1H-indol-2-yl]propanoate](/img/structure/B14224075.png)
